CID 12058695
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Overview
Description
4-[(Dimethylsilyl)oxy]aniline is an organic compound that features a dimethylsilyl group attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dimethylsilyl)oxy]aniline typically involves the reaction of 4-hydroxyaniline with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 4-[(Dimethylsilyl)oxy]aniline can be scaled up by using larger reactors and more efficient purification techniques such as column chromatography. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(Dimethylsilyl)oxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The dimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the dimethylsilyl group.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
4-[(Dimethylsilyl)oxy]aniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(Dimethylsilyl)oxy]aniline involves its interaction with various molecular targets. The dimethylsilyl group can enhance the lipophilicity of the compound, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Trimethylsilyl)oxy]aniline
- 4-[(Phenylsilyl)oxy]aniline
- 4-[(Methyldiphenylsilyl)oxy]aniline
Uniqueness
4-[(Dimethylsilyl)oxy]aniline is unique due to the presence of the dimethylsilyl group, which imparts distinct chemical properties such as increased lipophilicity and reactivity compared to other silyl-substituted anilines. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H12NOSi |
---|---|
Molecular Weight |
166.27 g/mol |
InChI |
InChI=1S/C8H12NOSi/c1-11(2)10-8-5-3-7(9)4-6-8/h3-6H,9H2,1-2H3 |
InChI Key |
CMDSAXZNJGXKDI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)OC1=CC=C(C=C1)N |
Origin of Product |
United States |
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